3-(3-bromophenyl)spiro[3.3]heptan-1-one
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Overview
Description
3-(3-Bromophenyl)spiro[33]heptan-1-one is a chemical compound with the molecular formula C13H13BrO It is known for its unique spirocyclic structure, which consists of a heptanone ring fused to a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a suitable bromophenyl precursor with a spirocyclic ketone. One common method is the Friedel-Crafts acylation reaction, where the bromophenyl compound reacts with a spirocyclic ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the heptanone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetone), catalysts (palladium on carbon)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid)
Major Products Formed
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
3-(3-Bromophenyl)spiro[3
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)spiro[3.3]heptan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the spirocyclic structure may confer unique binding properties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(3-Bromophenyl)spiro[3.3]heptan-1-one can be compared with other spirocyclic compounds and bromophenyl derivatives. Similar compounds include:
3-Phenylspiro[3.3]heptan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-(4-Bromophenyl)spiro[3.3]heptan-1-one: The bromine atom is positioned differently, which may affect its chemical and biological properties.
Spiro[3.3]heptan-1-one derivatives:
This compound stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical and biological properties.
Properties
CAS No. |
2275744-25-5 |
---|---|
Molecular Formula |
C13H13BrO |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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